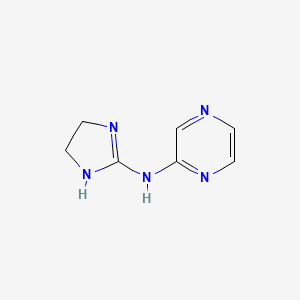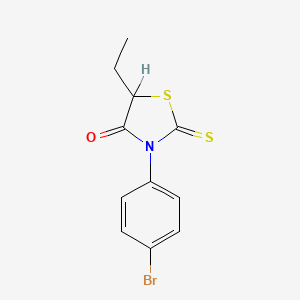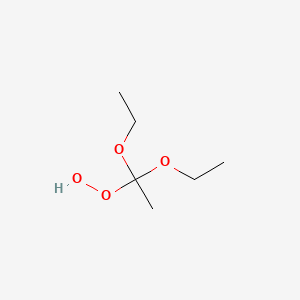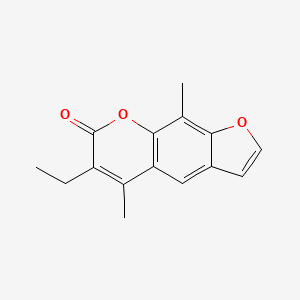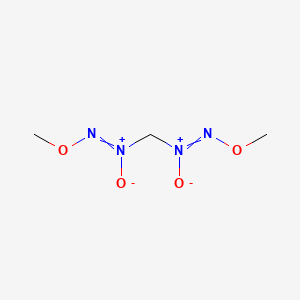
2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide involves several steps, typically starting with the preparation of precursor compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the structures of 5-methyl- and 5,5-dimethyl-2,8-dioxa-3,4,6,7-tetraaza-3,6-nonadiene 4,6-dioxide have been established through detailed studies .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its effects on specific biological pathways.
Industry: Utilized in the production of specialized materials and chemicals due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide: A similar compound with a methyl group, studied for its structural properties.
5,5-Dimethyl-2,8-dioxa-3,4,6,7-tetraaza-3,6-nonadiene 4,6-dioxide: Another derivative with two methyl groups, known for its unique bond lengths and configurations.
Uniqueness
2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide stands out due to its specific arrangement of nitrogen and oxygen atoms, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of interest in multiple fields.
Eigenschaften
CAS-Nummer |
23950-84-7 |
|---|---|
Molekularformel |
C3H8N4O4 |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
methoxyimino-[[methoxyimino(oxido)azaniumyl]methyl]-oxidoazanium |
InChI |
InChI=1S/C3H8N4O4/c1-10-4-6(8)3-7(9)5-11-2/h3H2,1-2H3 |
InChI-Schlüssel |
GENZJLJESLZKOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CON=[N+](C[N+](=NOC)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
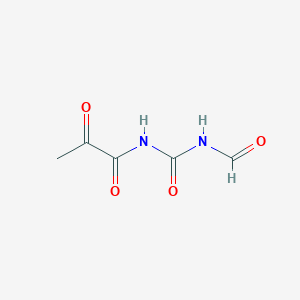
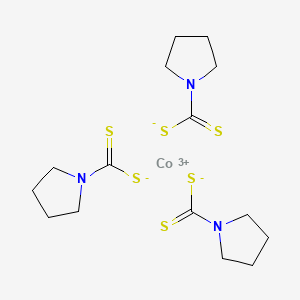

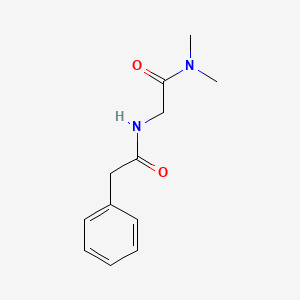
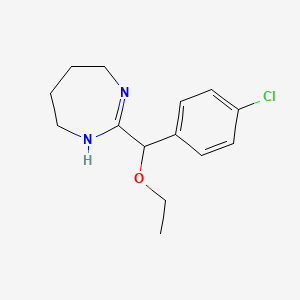
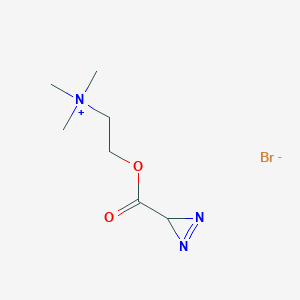
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
